molecular formula C11H15ClN2O B1414967 N-(5-Amino-2-chlorophenyl)-3-methylbutanamide CAS No. 1082128-62-8

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide

Cat. No. B1414967
CAS RN: 1082128-62-8
M. Wt: 226.7 g/mol
InChI Key: DWGFCBUKVVCQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide, also known as NAC, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a derivative of the amino acid cysteine, and its structure is similar to that of the amino acid methionine. NAC has been used in a variety of research applications, including in cell culture and animal studies, due to its ability to act as a potent antioxidant, as well as its ability to modulate the activity of various enzymes.

Scientific Research Applications

Antifungal Activity

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and its derivatives have demonstrated potential in antifungal applications. For instance, a compound closely related to it exhibited good antifungal activity against several fungi including Botrytis cinerea and Gibberella zeae, suggesting a potential role in agricultural and medical fungicides (Xue Si, 2009).

Herbicidal Activity

Compounds structurally similar to N-(5-Amino-2-chlorophenyl)-3-methylbutanamide have been investigated for their herbicidal activities. Notably, derivatives of this compound demonstrated moderate inhibitory activities against monocotyledon and dicotyledon plants, indicating potential utility in weed management (L. Duan, Q. Zhao, H. B. Zhang, 2010).

Antimicrobial Activity

There is evidence that N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and related compounds possess antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains, indicating potential use in treating bacterial infections (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).

Anticancer Potential

The compound and its derivatives have shown potential in cancer research. For instance, a related compound exhibited significant antitumor effects in vivo, suggesting a role in the development of new cancer therapies (M. Venet, D. End, P. Angibaud, 2003).

Pharmacological Activity

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide and its analogs have been studied for various pharmacological activities, including anticonvulsant and muscle relaxant properties. These studies highlight the compound's potential in the development of new medications for neurological disorders (B. Sharma, A. Verma, U. Sharma, S. Prajapati, 2013).

Synthesis and Chemical Analysis

Research has focused on synthesizing and characterizing N-(5-Amino-2-chlorophenyl)-3-methylbutanamide derivatives, contributing to a better understanding of their structural and chemical properties. This foundational work is crucial for the development of applications in various fields, such as pharmaceuticals and agriculture (O. S. Vasil'eva, E. S. Ostroglyadov, A. A. Nikonorov, O. Komarova, V. Berestovitskaya, 2016).

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFCBUKVVCQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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